molecular formula C17H16O5 B14439482 Diethyl 6-formylazulene-1,3-dicarboxylate CAS No. 76279-59-9

Diethyl 6-formylazulene-1,3-dicarboxylate

Cat. No.: B14439482
CAS No.: 76279-59-9
M. Wt: 300.30 g/mol
InChI Key: LHKRJABRXGJWFQ-UHFFFAOYSA-N
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Description

Diethyl 6-formylazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its deep blue color and aromatic properties Azulenes are known for their unique structure, which consists of a fused five-membered and seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 6-formylazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with formylating agents under controlled conditions. For instance, the reaction with formyl chloride in the presence of a base such as pyridine can yield the desired product . Another method involves the use of Vilsmeier-Haack reaction, where diethyl azulene-1,3-dicarboxylate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-formylazulene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 6-formylazulene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The azulene core provides stability and enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

76279-59-9

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

diethyl 6-formylazulene-1,3-dicarboxylate

InChI

InChI=1S/C17H16O5/c1-3-21-16(19)14-9-15(17(20)22-4-2)13-8-6-11(10-18)5-7-12(13)14/h5-10H,3-4H2,1-2H3

InChI Key

LHKRJABRXGJWFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C1=CC=C(C=C2)C=O)C(=O)OCC

Origin of Product

United States

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